molecular formula C21H22N2O4 B11364830 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone

Cat. No.: B11364830
M. Wt: 366.4 g/mol
InChI Key: RGGJBFRONDHRFI-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized by cyclization of a suitable precursor, such as a 1,5-diamine, under basic conditions.

    Coupling of the Benzoxazole and Piperidine Rings: The benzoxazole and piperidine rings can be coupled using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced by reacting the intermediate with 2-methoxyphenol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives, where the nucleophile has replaced a leaving group.

Scientific Research Applications

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

    Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzoxazole and piperidine rings can interact with the active sites of enzymes or receptors, while the methoxyphenoxy group can enhance binding affinity and specificity.

Comparison with Similar Compounds

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone can be compared with other similar compounds, such as:

    1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-hydroxyphenoxy)ethanone: This compound has a hydroxy group instead of a methoxy group, which can affect its chemical reactivity and biological activity.

    1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-chlorophenoxy)ethanone: This compound has a chloro group instead of a methoxy group, which can affect its chemical reactivity and biological activity.

    1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-nitrophenoxy)ethanone: This compound has a nitro group instead of a methoxy group, which can affect its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone

InChI

InChI=1S/C21H22N2O4/c1-25-18-8-4-5-9-19(18)26-14-20(24)23-12-10-15(11-13-23)21-22-16-6-2-3-7-17(16)27-21/h2-9,15H,10-14H2,1H3

InChI Key

RGGJBFRONDHRFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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